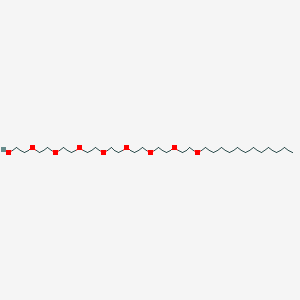

Octaethylene glycol monododecyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Surfactant Properties and Applications:

C12E8 belongs to a class of nonionic surfactants known as ethoxylated alcohols. Its unique structure, containing both a hydrophobic (water-hating) tail and a hydrophilic (water-loving) head group, allows it to interact with both water and oil. This property makes C12E8 valuable in various scientific research applications, including:

Micellization studies

C12E8 forms micelles in aqueous solutions, which are self-assembled structures with a hydrophobic core and a hydrophilic shell. These micelles can be used to solubilize hydrophobic molecules, allowing them to disperse in water for further research .

Membrane protein research

C12E8 can be used to extract and purify membrane proteins from cells. Its mild detergent properties help maintain the integrity and functionality of these proteins, crucial for studying their structure and function .

Nanoparticle synthesis

C12E8 can act as a stabilizing agent in the synthesis of nanoparticles. It helps prevent the aggregation of nanoparticles, allowing for the production of well-defined and monodisperse particles for various research applications .

Drug Delivery Research:

C12E8 is being explored in drug delivery research due to its ability to improve the solubility and bioavailability of poorly water-soluble drugs. It can be used to:

Formulate drug delivery systems

C12E8 can be incorporated into various drug delivery systems, such as micelles, liposomes, and nanoparticles, to enhance the delivery of drugs to target sites within the body .

Increase drug solubility

C12E8 can form complexes with hydrophobic drugs, increasing their solubility in aqueous solutions, which is crucial for intravenous administration and other applications .

Other Research Applications:

C12E8 is also being investigated for its potential applications in other areas of scientific research, such as:

Environmental remediation

C12E8 can be used to remove oil spills and other contaminants from water and soil due to its ability to emulsify and disperse these hydrophobic substances .

Biotechnology

C12E8 may have applications in various biotechnological processes, such as protein purification and cell culture, due to its ability to interact with biological components and modify their surface properties .

Octaethylene glycol monododecyl ether is a nonionic surfactant characterized by its molecular formula, , and a molecular weight of approximately 538.75 g/mol. It consists of a long hydrophobic dodecyl chain (derived from dodecanol) linked to a hydrophilic octaethylene glycol moiety, which contains eight ethylene glycol units. This structure allows it to function effectively as a surfactant, facilitating the solubilization of various substances, particularly membrane proteins .

The primary mechanism of action of C12E8 is related to its surfactant properties. By lowering the surface tension between water and other substances, C12E8 can disrupt membranes, solubilize hydrophobic molecules, and facilitate the interaction of water with various materials []. In research, this property is particularly valuable for solubilizing membrane-bound proteins, making them accessible for further study []. C12E8 may also interact with proteins through non-covalent interactions, potentially affecting their conformation or activity, but more research is needed to understand this mechanism in detail.

The primary chemical reaction involving octaethylene glycol monododecyl ether is its formation through the ethoxylation of dodecanol. This process typically involves the following reaction:

This reaction results in the substitution of one hydroxyl group of octaethylene glycol with a dodecyloxy group, enhancing its surfactant properties. Additionally, octaethylene glycol monododecyl ether can undergo hydrolysis under certain conditions, leading to the release of dodecanol and ethylene glycol units .

The synthesis of octaethylene glycol monododecyl ether generally involves the following steps:

- Preparation of Dodecanol: The starting material is dodecanol, which can be obtained from natural sources or synthesized.

- Ethoxylation Process: Dodecanol undergoes ethoxylation using ethylene oxide in the presence of a catalyst (often an acid or base) to produce octaethylene glycol monododecyl ether.

- Purification: The resulting product is purified through methods such as distillation or recrystallization to achieve the desired purity level (typically ≥95%) .

Octaethylene glycol monododecyl ether has various applications across multiple fields:

- Biochemical Research: It is widely used as a nonionic detergent for solubilizing membrane proteins and studying their functions.

- Pharmaceuticals: It serves as an excipient in drug formulations due to its emulsifying properties.

- Cosmetics: Its surfactant properties make it suitable for use in personal care products .

Research on octaethylene glycol monododecyl ether has focused on its interactions with biological membranes and proteins. Studies indicate that it can effectively disrupt lipid bilayers, facilitating the extraction of integral membrane proteins without denaturing them. This property is particularly useful in membrane protein studies where maintaining protein functionality is critical .

Several compounds share structural similarities with octaethylene glycol monododecyl ether, primarily due to their nonionic surfactant characteristics. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Decaethylene Glycol Monododecyl Ether | C24H50O9 | Shorter ethylene glycol chain (10 units) |

| Hexaethylene Glycol Monododecyl Ether | C20H42O7 | Shorter chain (6 units), lower hydrophilicity |

| Tetraethylene Glycol Monododecyl Ether | C16H34O5 | Even shorter chain (4 units), more hydrophobic |

Uniqueness: Octaethylene glycol monododecyl ether stands out due to its optimal balance between hydrophobicity and hydrophilicity, allowing for effective solubilization of larger membrane proteins compared to its shorter-chain counterparts .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant